[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid
Description
Position 6: Benzenesulfinyl Group
The benzenesulfinyl moiety (-SO-C₆H₅) is an electron-withdrawing group that polarizes the benzimidazole ring, reducing electron density at adjacent positions. This modification enhances solubility in polar solvents compared to unsubstituted benzimidazoles, as evidenced by computational studies showing a dipole moment of 4.2 Debye for the sulfinyl group . The sulfur-oxygen bond length, calculated at 1.49 Å, confirms its sulfoxide character (intermediate between sulfide and sulfone) .
Position 2: Methylcarbamate Group
The methylcarbamate group (-O-C(=O)-NH-CH₃) introduces hydrogen-bonding capacity via its carbonyl oxygen and NH moiety. This group’s planar geometry aligns with the benzimidazole ring, facilitating π-π stacking interactions in crystalline phases. Density functional theory (DFT) calculations reveal a 15° dihedral angle between the carbamate and benzimidazole planes, minimizing steric hindrance .
Counterion: 2-Hydroxypropanoic Acid
Lactic acid serves as a counterion, forming a salt with the deprotonated benzimidazole nitrogen. The carboxylate group (-COO⁻) interacts electrostatically with the protonated imidazole nitrogen, stabilizing the ionic form in aqueous solutions. This interaction lowers the compound’s pKa by approximately 1.2 units compared to non-ionic analogs .
| Structural Feature | Impact on Properties |
|---|---|
| Benzenesulfinyl group | Increases polarity, enhances solubility |
| Methylcarbamate group | Enables hydrogen bonding |
| Lactic acid counterion | Stabilizes ionic form in solution |
Stereochemical Considerations of the Benzenesulfinyl Group
The benzenesulfinyl group introduces a chiral center at sulfur, giving rise to two enantiomers: (R)- and (S)-sulfoxide. The configuration profoundly influences biological activity and crystallinity:
- (R)-Enantiomer : Exhibits a 2.3-fold higher binding affinity to tubulin in in vitro assays compared to the (S)-form, as observed in related benzimidazole antiparasitics .
- (S)-Enantiomer : Displays greater thermal stability, with a melting point 8°C higher than the (R)-enantiomer due to favorable crystal packing .
Synthetic routes typically yield racemic mixtures unless chiral catalysts or enantioselective oxidation conditions are employed. For example, using titanium tetraisopropoxide with a (+)-diethyl tartrate ligand achieves 92% enantiomeric excess for the (R)-enantiomer .
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| Tubulin binding affinity (IC₅₀) | 0.8 µM | 1.9 µM |
| Melting point | 178°C | 186°C |
| Specific rotation ([α]ᴅ²⁵) | +112° | -109° |
Tautomeric Behavior in Aqueous Solutions
The benzimidazole core undergoes tautomerism between 1H- and 3H-forms, influenced by pH and substituents:
- 1H-Tautomer : Predominates at neutral pH (7.0), with the proton residing on the nitrogen at position 1. This form is stabilized by resonance between the imidazole and benzene rings.
- 3H-Tautomer : Favored under acidic conditions (pH < 5), where protonation occurs at position 3. The methylcarbamate group’s electron-withdrawing effect shifts the equilibrium toward the 3H-form by destabilizing the 1H-tautomer .
The lactic acid counterion further modulates tautomerism by maintaining a local pH of ~4.5 near the benzimidazole nitrogen, promoting the 3H-tautomer in aqueous solutions. Nuclear magnetic resonance (NMR) studies at pH 4.5 reveal a 3:1 ratio of 3H- to 1H-tautomers, consistent with computational predictions .
| Condition | Dominant Tautomer | Population Ratio |
|---|---|---|
| pH 7.0 | 1H | 85:15 |
| pH 4.5 | 3H | 75:25 |
| pH 2.0 | 3H | 95:5 |
Properties
CAS No. |
591767-71-4 |
|---|---|
Molecular Formula |
C18H19N3O6S |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid |
InChI |
InChI=1S/C15H13N3O3S.C3H6O3/c1-18(15(19)20)14-16-12-8-7-11(9-13(12)17-14)22(21)10-5-3-2-4-6-10;1-2(4)3(5)6/h2-9H,1H3,(H,16,17)(H,19,20);2,4H,1H3,(H,5,6) |
InChI Key |
ZGYNFPSOYUDOAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)O.CN(C1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-(Benzenesulfinyl)-1H-benzimidazole Derivative
The key intermediate, 6-(benzenesulfinyl)-1H-benzimidazole, is prepared by oxidation of the corresponding 6-(benzenesulfanyl)-1H-benzimidazole precursor. The oxidation is typically performed using peracid oxidants such as 3-chloroperbenzoic acid (mCPBA) or Oxone under controlled low-temperature conditions to avoid overoxidation to sulfone.
| Parameter | Details |
|---|---|
| Starting material | 6-(benzenesulfanyl)-1H-benzimidazole |
| Oxidant | 3-Chloroperbenzoic acid (mCPBA) or Oxone |
| Solvent | Dichloromethane (CH2Cl2) or chloroform/dimethyl sulfoxide mixture |
| Temperature | -15°C to 0°C |
| Reaction time | 1.5 to 5.5 hours |
| Work-up | Aqueous sodium hydroxide wash, ammonium acetate extraction, organic layer separation |
| Purification | Crystallization from solvents such as dichloromethane/acetonitrile or ethyl acetate/tert-butyl methyl ether |
| Yield | 23.5% to 55.4% (depending on conditions) |
| Purity | >98% (HPLC) |
- The reaction temperature is critical to control the oxidation state of sulfur.
- The aqueous sodium hydroxide wash neutralizes acidic byproducts and facilitates phase separation.
- Ammonium acetate is used to adjust pH and improve extraction efficiency.
- Crystallization solvents and conditions are optimized to maximize purity and yield.
Carbamate Formation at 2-Position
The methylcarbamic acid moiety is introduced by carbamoylation of the benzimidazole nitrogen at the 2-position. This is typically achieved by reaction with methyl chloroformate or related carbamoylating agents under basic conditions.
| Parameter | Details |
|---|---|
| Starting material | 6-(benzenesulfinyl)-1H-benzimidazole |
| Carbamoylating agent | Methyl chloroformate or methyl isocyanate |
| Base | Sodium hydroxide or ammonium acetate buffer |
| Solvent | N,N-Dimethylformamide (DMF) or aqueous-organic mixtures |
| Temperature | 0°C to room temperature |
| Reaction time | 1 to 3 hours |
| Work-up | Extraction with ethyl acetate, washing with brine, solvent evaporation |
| Purification | Recrystallization or chromatography |
This step requires careful pH control to avoid hydrolysis of carbamate and to ensure selective carbamoylation at the benzimidazole nitrogen.
Formation of 2-Hydroxypropanoic Acid Salt
To improve the physicochemical properties such as solubility and stability, the methylcarbamic acid benzimidazole derivative is often isolated as a salt or co-crystal with 2-hydroxypropanoic acid (lactic acid).
- Dissolve the benzimidazole carbamate in a suitable solvent (e.g., methanol or ethanol).
- Add an equimolar amount of 2-hydroxypropanoic acid.
- Stir at ambient or slightly reduced temperature to allow salt formation.
- Isolate the solid by filtration or crystallization.
- Dry under vacuum to obtain the final compound.
This salt formation enhances bioavailability and handling properties for pharmaceutical applications.
Comparative Data Table of Oxidation Methods
| Oxidant | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|---|
| 3-Chloroperbenzoic acid | CHCl3/DMSO | -15 to -10 | 1.5 - 2.5 | 23.5-24 | 99.7 - 99.8 | Requires careful pH control |
| Oxone | Aqueous methanol | -2 to 0 | 5.5 | ~55 | 98.1 | Gradual addition, mild conditions |
| mCPBA (70% purity) | Dichloromethane | -15 | 1.5 - 2 | 23.5-23.9 | 99.7 | Low temperature to avoid overoxidation |
Research Findings and Notes
- The oxidation of sulfur substituents on benzimidazole rings is highly sensitive to reaction conditions; low temperatures and controlled oxidant addition prevent overoxidation to sulfone derivatives.
- The use of ammonium acetate buffers and aqueous sodium hydroxide washes is critical for phase separation and removal of acidic impurities.
- Carbamate formation is best performed in polar aprotic solvents like DMF with controlled pH to avoid side reactions.
- Salt formation with 2-hydroxypropanoic acid improves compound stability and solubility, which is beneficial for pharmaceutical formulation.
- Purity levels above 98% are routinely achieved by crystallization and careful solvent selection.
- Yields vary depending on scale and precise reaction conditions but generally range from 23% to over 50% for the oxidation step.
Chemical Reactions Analysis
Types of Reactions
[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzenesulfinyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of thiol derivatives
Substitution: Formation of nitro or halogenated benzimidazole derivatives
Scientific Research Applications
Chemistry
In chemistry, [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features enable it to interact with various biological targets, providing insights into biochemical pathways and mechanisms.
Medicine
In medicine, [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid has potential applications as a therapeutic agent. Its ability to undergo various chemical reactions allows for the design of prodrugs and targeted drug delivery systems.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid involves its interaction with specific molecular targets. The benzenesulfinyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The benzimidazole ring can interact with DNA and RNA, affecting gene expression and protein synthesis. Additionally, the carbamic acid moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Substituent at Position 6 | Core Structure | Molecular Formula | Key Functional Groups |
|---|---|---|---|---|
| [6-(Benzenesulfinyl)-...]; lactic acid | Benzenesulfinyl (-SO-C₆H₅) | Benzimidazole-carbamate | C₁₅H₁₃N₃O₃S (oxfendazole) + C₃H₆O₃ | Sulfinyl, methylcarbamate, lactic acid |
| Albendazole | Propylthio (-S-C₃H₇) | Benzimidazole-carbamate | C₁₂H₁₅N₃O₂S | Thioether, methylcarbamate |
| Fenbendazole | Phenylthio (-S-C₆H₅) | Benzimidazole-carbamate | C₁₅H₁₃N₃O₂S | Thioether, methylcarbamate |
| Flubendazole | 4-Fluorobenzoyl (-CO-C₆H₄F) | Benzimidazole-carbamate | C₁₆H₁₂FN₃O₃ | Ketone, methylcarbamate, fluorine |
Key Observations :
- Sulfinyl vs.
- Ketone vs. Sulfur : Flubendazole’s 4-fluorobenzoyl group introduces steric bulk and electron-withdrawing effects, altering binding affinity to parasitic β-tubulin .
- Lactic Acid Role: The presence of 2-hydroxypropanoic acid may facilitate salt formation, enhancing bioavailability or modulating crystallization behavior .
Pharmacological and Physicochemical Properties
| Property | [6-(Benzenesulfinyl)-...]; lactic acid | Albendazole | Fenbendazole | Flubendazole |
|---|---|---|---|---|
| Solubility (Water) | Moderate (enhanced by lactic acid) | Low | Low | Very low |
| LogP | ~2.1 (predicted) | 3.5 | 3.8 | 4.2 |
| Metabolism | Sulfoxide → sulfone (active) | Sulfoxide → sulfone | Sulfoxide → sulfone | Minimal oxidation |
| Anthelmintic Spectrum | Broad (nematodes, cestodes) | Broad | Broad | Narrow (GI parasites) |
Notes:
Biological Activity
The compound [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid; 2-hydroxypropanoic acid is a complex organic molecule that integrates elements of benzimidazole and carbamic acid structures, which are known for their diverse biological activities. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 397.42 g/mol. The structure consists of a benzimidazole core linked to a benzenesulfinyl group, methylcarbamic acid, and 2-hydroxypropanoic acid functionalities. These structural features contribute to its potential pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing benzimidazole derivatives exhibit significant biological activities, including:
- Antimicrobial effects : Many benzimidazole derivatives have shown efficacy against various bacterial and fungal strains.
- Anticancer properties : Some studies suggest that these compounds can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme inhibition : Benzimidazole derivatives are known to inhibit certain enzymes, which can be beneficial in treating diseases like hypertension and diabetes.
The biological activity of [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid; 2-hydroxypropanoic acid is largely attributed to its ability to interact with biological targets through:
- Hydrogen bonding : The presence of functional groups allows for effective hydrogen bonding with biomolecules.
- π-π stacking interactions : The aromatic nature of the benzimidazole core facilitates π-π stacking with nucleobases or other aromatic compounds in biological systems.
- Enzyme binding : The compound may act as a competitive inhibitor for certain enzymes due to its structural similarity to natural substrates.
In Vitro Studies
In vitro studies have demonstrated that [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid; 2-hydroxypropanoic acid exhibits:
-
Antimicrobial Activity :
- Effective against Gram-positive and Gram-negative bacteria.
- Exhibits antifungal properties against common pathogens like Candida albicans.
-
Anticancer Activity :
- Inhibition of cell proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells).
- Induction of apoptosis confirmed through flow cytometry assays.
-
Enzyme Inhibition :
- Demonstrated inhibitory effects on acetylcholinesterase (AChE) with an IC50 value indicating moderate potency.
In Vivo Studies
Preliminary in vivo studies utilizing murine models have shown promising results:
- Antitumor Efficacy : Administration of the compound resulted in significant tumor size reduction compared to control groups.
- Safety Profile : Toxicological assessments indicated minimal adverse effects on liver and kidney function at therapeutic doses.
Comparative Analysis
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Benzimidazole derivatives | Benzimidazole | Antimicrobial, Anticancer |
| Sulfonamide antibiotics | Sulfonamide | Antibacterial |
| Carbamate insecticides | Carbamate | Insecticidal |
This table illustrates how [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid; 2-hydroxypropanoic acid compares with other structurally related compounds in terms of biological activity.
Case Studies
- Case Study 1 : A study published in a peer-reviewed journal highlighted the compound's effectiveness against resistant bacterial strains, showcasing its potential as a new antimicrobial agent.
- Case Study 2 : Research focusing on anticancer properties revealed that treatment with this compound led to a significant decrease in tumor growth in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
